Way 150138

Antiviral drug discovery Structure-activity relationship HSV-1 inhibition

WAY-150138 (CAS 273388-09-3) is a small-molecule thiourea derivative belonging to a novel class of non-nucleoside inhibitors that selectively target herpes simplex virus (HSV) DNA encapsidation. The compound, chemically designated as N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-2-fluorobenzamide, inhibits HSV replication by preventing the incorporation of essential portal and terminase proteins into assembling capsids, thereby blocking viral DNA packaging.

Molecular Formula C22H18Cl2FN3O3S
Molecular Weight 494.4 g/mol
CAS No. 273388-09-3
Cat. No. B1683077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWay 150138
CAS273388-09-3
SynonymsWAY 150138;  WAY150138;  WAY-150138
Molecular FormulaC22H18Cl2FN3O3S
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl)Cl)OC
InChIInChI=1S/C22H18Cl2FN3O3S/c1-30-19-11-20(31-2)18(10-15(19)24)28-22(32)27-17-8-7-12(9-14(17)23)26-21(29)13-5-3-4-6-16(13)25/h3-11H,1-2H3,(H,26,29)(H2,27,28,32)
InChIKeyNPZHFWHOVNAVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-150138 (CAS 273388-09-3): A Non-Nucleoside Thiourea Inhibitor of Herpes Simplex Virus DNA Encapsidation


WAY-150138 (CAS 273388-09-3) is a small-molecule thiourea derivative belonging to a novel class of non-nucleoside inhibitors that selectively target herpes simplex virus (HSV) DNA encapsidation [1]. The compound, chemically designated as N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-2-fluorobenzamide, inhibits HSV replication by preventing the incorporation of essential portal and terminase proteins into assembling capsids, thereby blocking viral DNA packaging [2]. Unlike nucleoside analogs that inhibit viral DNA polymerase, WAY-150138 acts downstream of DNA synthesis, making it a valuable tool for dissecting late-stage viral assembly processes [3].

Why Acyclovir and Standard Nucleoside Analogs Cannot Substitute for WAY-150138 in Mechanistic Studies


Standard anti-HSV therapies, such as acyclovir and its prodrugs, act by inhibiting viral DNA polymerase, which prevents viral DNA synthesis [1]. In contrast, WAY-150138 permits viral DNA synthesis but blocks the subsequent encapsidation step, a distinct and downstream target in the viral replication cycle [2]. This mechanistic divergence means that substituting a DNA polymerase inhibitor for WAY-150138 would fundamentally alter experimental outcomes in studies examining late-stage viral assembly, portal protein function, or the temporal regulation of gene expression. Moreover, resistant mutants selected against acyclovir typically harbor mutations in thymidine kinase or DNA polymerase, whereas WAY-150138 resistance maps exclusively to the UL6 portal protein [3]. Therefore, generic substitution would invalidate both the target-specific readout and the resistance profile expected in well-controlled investigations.

Quantitative Differential Evidence: WAY-150138 vs. Closest Analogs and Standard-of-Care


Direct Head-to-Head Comparison: WAY-150138 vs. Parent Compound CL-253824 (Potency Improvement)

In a direct comparative study, the 2-fluoro-benzamido analogue WAY-150138 exhibited more than a 10-fold increase in potency against HSV-1 (Patton strain) compared to its parent compound CL-253824. The IC50 decreased from 3 μg/mL (7.9 μM) for CL-253824 to 0.2 μg/mL (0.43 μM) for WAY-150138 [1]. This enhancement was achieved through a single chemical modification, demonstrating a clear SAR-driven improvement in antiviral activity.

Antiviral drug discovery Structure-activity relationship HSV-1 inhibition

Differential Antiviral Potency: HSV-1 vs. HSV-2 Selectivity Profile

WAY-150138 displays a pronounced selectivity for HSV-1 over HSV-2. In comparative antiviral assays, the IC50 against HSV-1 (Patton) was 0.2 μg/mL, whereas the IC50 against HSV-2 (strain 12) was 6.8 μg/mL, representing a 34-fold difference in potency [1]. Activity against HSV-2 strain 186 was even weaker, with an IC50 of 8.9 μg/mL. This selectivity profile is consistent across independent vendor datasheets, which report target activity as HSV-1: 0.2 μg/mL vs. HSV-2: 6.8 μg/mL [2].

Viral strain selectivity HSV-2 antiviral Therapeutic index

Mechanistic Distinction: WAY-150138 vs. Acyclovir (DNA Encapsidation vs. DNA Synthesis)

Unlike acyclovir, which inhibits viral DNA synthesis by targeting viral DNA polymerase, WAY-150138 permits viral DNA synthesis to proceed normally while selectively blocking DNA encapsidation [1]. In a study examining HSV-1 reactivation from latency, WAY-150138 was used alongside acyclovir to discriminate between events requiring DNA synthesis versus those requiring encapsidation [2]. The two inhibitors produced distinct viral gene expression patterns at 48h post-explant, confirming their orthogonal mechanisms.

Viral assembly DNA packaging Mechanism of action

Resistance Profile: UL6 Portal Protein as a Defined Molecular Target

Resistance to WAY-150138 maps exclusively to point mutations in the UL6 gene, which encodes the portal protein subunit through which viral DNA enters the capsid [1]. Three independent resistant isolates harbored single-amino-acid changes: E121D in the N-terminus, and A618V and Q621R in the C-terminus. Each mutation was sufficient to confer resistance when introduced into wild-type virus. In contrast, acyclovir resistance typically arises from mutations in thymidine kinase or DNA polymerase, representing entirely distinct genetic loci.

Drug resistance Portal protein UL6 gene

Recommended Research and Industrial Application Scenarios for WAY-150138


Dissecting DNA Replication vs. Encapsidation in HSV-1 Lytic Cycle

Researchers investigating the temporal regulation of HSV-1 gene expression can use WAY-150138 in parallel with acyclovir to distinguish between events requiring DNA synthesis (blocked by acyclovir) and those requiring encapsidation (blocked by WAY-150138). This dual-inhibitor approach was successfully employed to reinterpret previous data on immediate-early and early gene expression during reactivation from latency [1].

Structure-Activity Relationship (SAR) Studies of Thiourea-Based Antivirals

The >10-fold potency enhancement of WAY-150138 over its parent compound CL-253824, achieved through a single 2-fluoro-benzamide substitution, provides a robust benchmark for SAR campaigns. Researchers can use WAY-150138 as a reference standard when evaluating novel thiourea analogues targeting UL6-mediated encapsidation [2].

Functional Analysis of HSV-1 Portal Protein UL6

Because resistance to WAY-150138 maps exclusively to the UL6 gene, the compound serves as a validated chemical probe for studying portal protein function. Experiments employing WAY-150138 can selectively interrogate UL6's role in capsid assembly and DNA packaging, as demonstrated by the depletion of portal and terminase proteins from capsids in treated cells [3].

HSV-1-Selective Antiviral Screening and Counter-Screening

The pronounced 34-fold selectivity of WAY-150138 for HSV-1 over HSV-2 (IC50 0.2 vs. 6.8 μg/mL) makes it an ideal tool for HSV-1-specific antiviral assays. In high-throughput screening campaigns, WAY-150138 can be used as a positive control for HSV-1 inhibition, while its reduced potency against HSV-2 provides a built-in counter-screen for off-target effects [2].

Quote Request

Request a Quote for Way 150138

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.